

A Technical Chronicle of the International Conference on DNA Computing and Molecular Programming

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The International Conference on DNA Computing and Molecular Programming (DNA) stands as the premier annual gathering for the interdisciplinary field of biomolecular computing. Since its inception, it has drawn together a vibrant community of researchers from computer science, chemistry, biology, physics, and nanotechnology to explore the computational power of molecules. This in-depth guide chronicles the history of this pivotal conference, tracing its evolution and highlighting key milestones and technical advancements that have shaped the field.

A Journey Through Time: Conference Evolution

The conference began in 1995, following the groundbreaking work of Leonard M. Adleman, who first demonstrated the feasibility of using DNA to solve a computational problem.[\[1\]](#)[\[2\]](#) Its name has evolved over the years, reflecting the broadening scope of the research presented.

Initially known as the "International Meeting on DNA Based Computers," the name was updated to the "International Meeting on DNA Computing" in 2004.[\[1\]](#) A final change in 2009 to the "International Conference on DNA Computing and Molecular Programming" solidified the inclusion of the increasingly important area of programming molecular systems.[\[1\]](#)

The conference has been held in numerous locations across the globe, fostering international collaboration and showcasing the global reach of this dynamic field.

Quantitative Overview of the Conference

The growth and vitality of the DNA conference are reflected in the number of submissions and accepted papers over the years. While a complete dataset is not available for all years, the following tables provide a snapshot of the conference's quantitative history based on available proceedings.

Conference	Year	Location	Submission s (Full Papers)	Accepted (Full Papers)	Acceptance Rate (Full Papers)
DNA18	2012	Aarhus, Denmark	37	11	29.7%[3]
DNA19	2013	Tempe, AZ, USA	29	14	48.3%[4][5]
DNA21	2015	Boston, MA, USA	-	-	-
DNA22	2016	Munich, Germany	55	11	20%
DNA27	2021	Virtual (Oxford)	17 (Track A)	11 (Track A)	65% (Track A)[6]
DNA28	2022	Albuquerque, NM, USA	-	-	-
DNA29	2023	Sendai, Japan	25 (Track A)	10 (Track A)	40% (Track A)[7]

Note: Data for all years is not consistently available in the searched proceedings. Some years had different submission tracks, and the statistics are presented as available.

Seminal Experiments and Methodologies

The research presented at the DNA conference has been foundational to the development of molecular computing. The following sections detail the methodologies of key experiments that have been central to the field's progress.

Adleman's Hamiltonian Path Experiment

Leonard Adleman's 1994 experiment was the catalyst for the entire field of DNA computing. He solved an instance of the directed Hamiltonian Path Problem, a well-known NP-complete problem.

Experimental Protocol:

- Encoding: Each vertex and directed edge of the graph was encoded as a unique DNA oligonucleotide.
- Ligation: The oligonucleotides representing the vertices and edges were mixed in a test tube with DNA ligase. This allowed the complementary ends of the DNA strands to anneal and form longer strands representing all possible paths through the graph.
- Amplification: The Polymerase Chain Reaction (PCR) was used to amplify the DNA strands that began with the start vertex and ended with the end vertex.
- Affinity Purification: The amplified DNA was then subjected to affinity purification using magnetic beads to isolate the strands that passed through all the required vertices.
- Gel Electrophoresis: The resulting DNA was run on a gel to separate the strands by length. The band corresponding to the correct length (representing a path that visited all vertices) was excised.
- Sequencing: The DNA from the excised gel band was sequenced to reveal the correct Hamiltonian path.

DNA Strand Displacement

A fundamental process in DNA computing is strand displacement, where a single DNA strand displaces another from a duplex. This mechanism is the basis for constructing dynamic molecular systems, including logic gates and circuits.

Experimental Protocol for a Simple Strand Displacement Reaction:

- Design: A three-stranded complex is designed: a substrate strand, an incumbent strand partially hybridized to the substrate, and an invader strand that is fully complementary to the substrate. The incumbent strand has a "toehold" region—a short, single-stranded sequence at one end of the substrate.
- Synthesis: The DNA oligonucleotides are chemically synthesized and purified.
- Reaction: The substrate-incumbent duplex is mixed with the invader strand in a suitable buffer solution.
- Initiation: The invader strand binds to the toehold of the substrate.
- Branch Migration: The invader strand then displaces the incumbent strand through a random-walk-like process of base-pair exchange.
- Completion: The incumbent strand is fully displaced, and the invader strand is fully hybridized to the substrate. The progress of the reaction can be monitored using fluorescence resonance energy transfer (FRET) by labeling the incumbent and invader strands with a fluorophore and a quencher.

DNA Self-Assembly and DNA Origami

DNA self-assembly harnesses the programmable nature of Watson-Crick base pairing to create complex nanostructures. A particularly powerful technique is DNA origami, where a long "scaffold" strand of DNA is folded into a desired shape by hundreds of short "staple" strands.

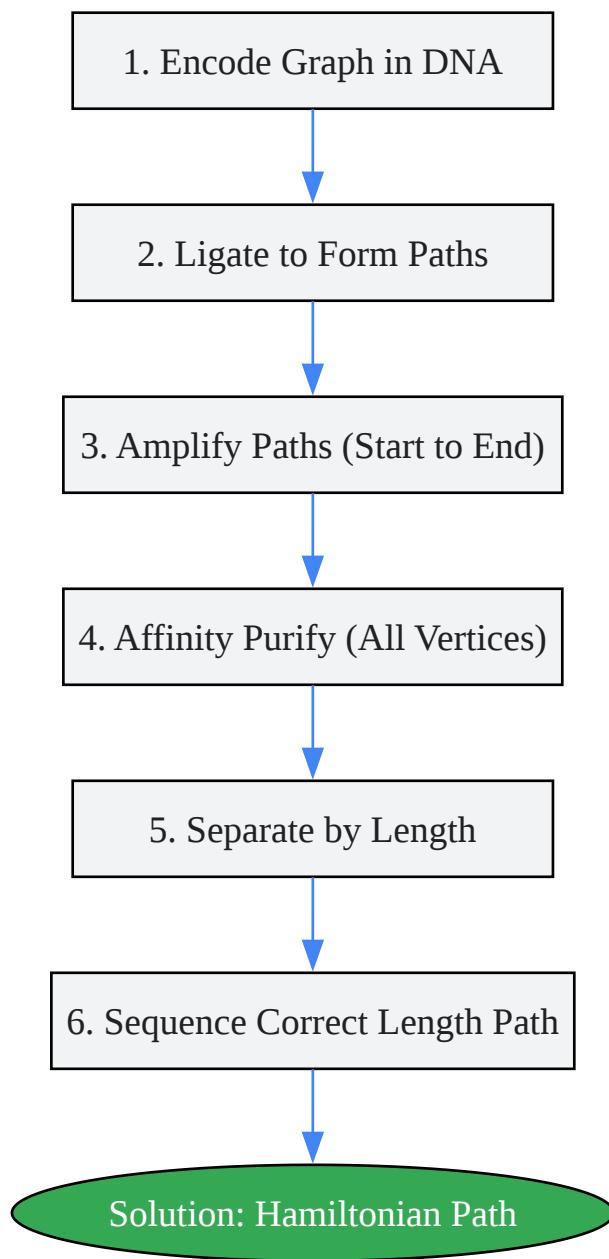
Experimental Protocol for DNA Origami:

- Design: The target shape is designed using software that calculates the necessary routing of the scaffold strand and the sequences of the staple strands.
- Synthesis: The staple strands are chemically synthesized, and the scaffold strand is typically derived from a viral genome.
- Folding: The scaffold and staple strands are mixed in a buffered solution.

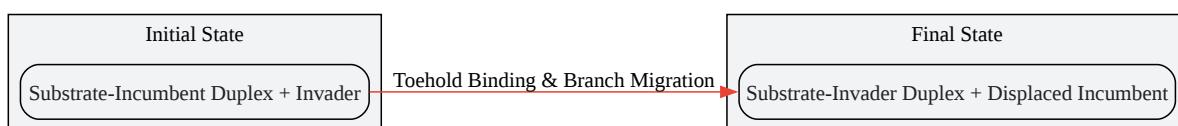
- Annealing: The mixture is heated to a high temperature to denature the DNA and then slowly cooled. This annealing process allows the staple strands to bind to their complementary regions on the scaffold, folding it into the desired shape.
- Purification: The folded origami structures are purified from excess staple strands, often using gel electrophoresis or filtration.
- Characterization: The resulting nanostructures are visualized and characterized using techniques such as atomic force microscopy (AFM) or transmission electron microscopy (TEM).

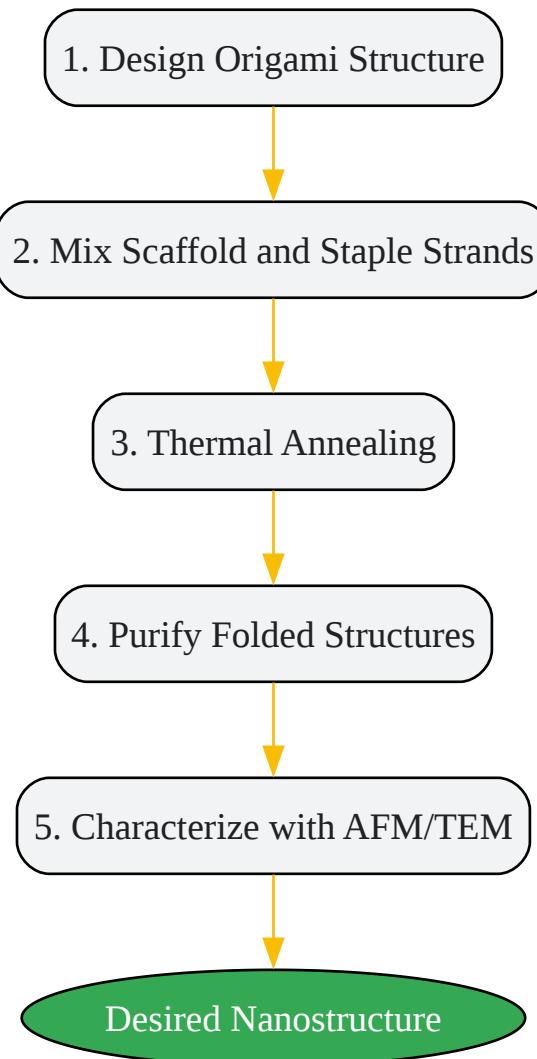
Visualizing Molecular Logic and Processes

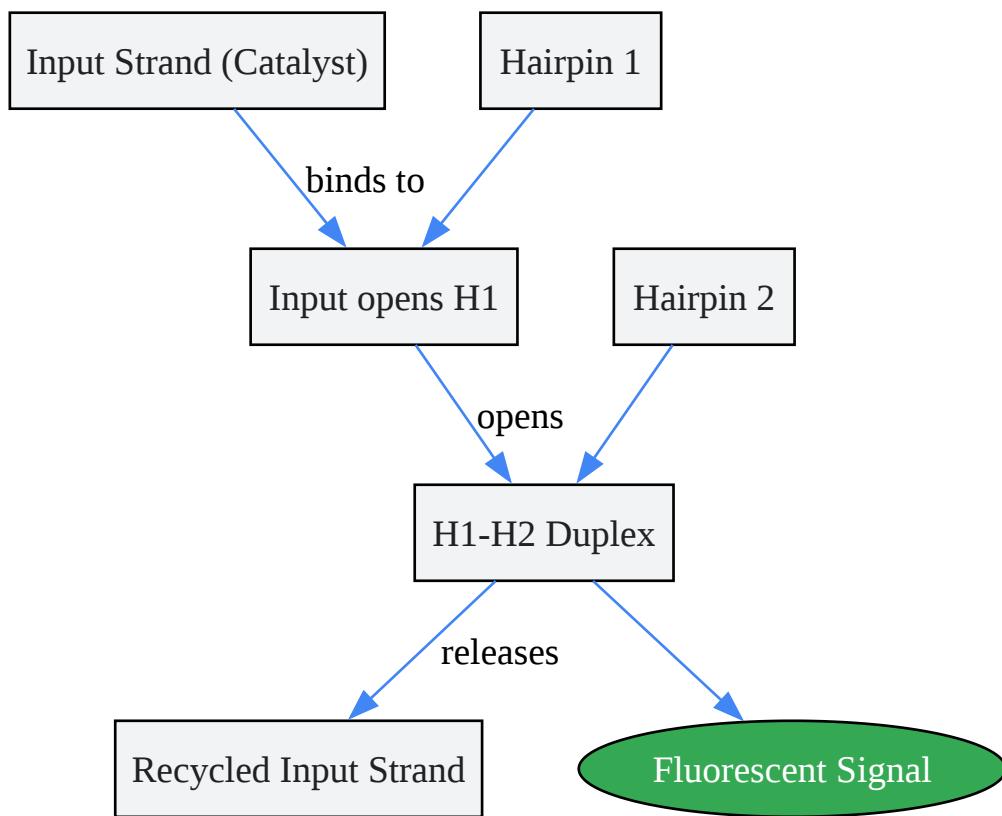
The following diagrams, rendered in the DOT language, illustrate some of the fundamental logical relationships and experimental workflows in DNA computing.

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Workflow of Adleman's Hamiltonian Path Experiment.



[Click to download full resolution via product page](#)**Toehold-Mediated DNA Strand Displacement.**[Click to download full resolution via product page](#)**Experimental Workflow for DNA Origami Self-Assembly.**



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Signaling Pathway of Catalytic Hairpin Assembly (CHA).

The Future of Molecular Programming

The International Conference on DNA Computing and Molecular Programming continues to be at the forefront of a rapidly advancing field. The research presented at this annual meeting is paving the way for revolutionary applications in medicine, materials science, and computation. From the initial proof-of-concept experiments to the sophisticated molecular machines of today, the history of this conference is a testament to the power of interdisciplinary collaboration and the boundless potential of programming with molecules. As the field continues to mature, the innovations showcased at this conference will undoubtedly play a crucial role in shaping the future of technology and medicine.

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